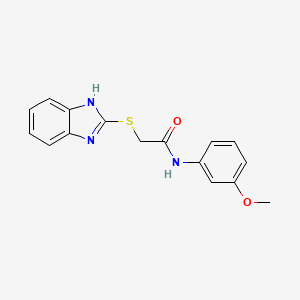![molecular formula C16H10Br2Cl2N4O B15013021 N-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15013021.png)
N-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-{3,5-Dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}-N-(4H-1,2,4-triazol-4-yl)methanimine is a synthetic organic compound that features a complex structure with multiple halogen substitutions and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}-N-(4H-1,2,4-triazol-4-yl)methanimine typically involves multiple steps:
Halogenation: The starting material, a phenol derivative, undergoes bromination to introduce bromine atoms at the 3 and 5 positions.
Etherification: The brominated phenol is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base to form the methoxy derivative.
Formation of Triazole: The methoxy derivative is then subjected to a reaction with 4H-1,2,4-triazole-4-amine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the halogenated phenyl rings, potentially leading to dehalogenation or hydrogenation products.
Substitution: The halogen atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like ammonia or thiourea can be employed in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound’s triazole ring is of interest due to its potential bioactivity. Triazoles are known for their antifungal and antibacterial properties, making this compound a candidate for drug development.
Medicine
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (E)-1-{3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}-N-(4H-1,2,4-triazol-4-yl)methanimine exerts its effects is likely related to its ability to interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triazole derivatives: Compounds containing the triazole ring, known for their bioactivity.
Uniqueness
What sets (E)-1-{3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}-N-(4H-1,2,4-triazol-4-yl)methanimine apart is its combination of multiple halogen substitutions and a triazole ring, which may confer unique chemical and biological properties not found in simpler analogs .
Propiedades
Fórmula molecular |
C16H10Br2Cl2N4O |
|---|---|
Peso molecular |
505.0 g/mol |
Nombre IUPAC |
(E)-1-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H10Br2Cl2N4O/c17-12-3-11(6-23-24-8-21-22-9-24)16(14(18)4-12)25-7-10-1-2-13(19)5-15(10)20/h1-6,8-9H,7H2/b23-6+ |
Clave InChI |
JZIRTDVOMPMDPR-TXNBCWFRSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)/C=N/N3C=NN=C3 |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)C=NN3C=NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-dichlorophenyl)-3-{[(2-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15012950.png)
![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15012967.png)
![2-{2-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B15012973.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15012982.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B15012986.png)
![2-bromo-4-chloro-6-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-3,5-dimethylphenol](/img/structure/B15012990.png)
![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15012991.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B15013000.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B15013001.png)

![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B15013017.png)
![4-[(Mesitylimino)methyl]-2-methoxyphenyl acetate](/img/structure/B15013018.png)
![4-(3-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-2-{[(4-methylphenyl)sulfonyl]amino}-3-oxopropyl)phenyl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B15013036.png)
![N-[(E)-(4-fluorophenyl)methylidene]-3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15013044.png)
